2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
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Overview
Description
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is an organic compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) typically involves the reaction of 1,2-dibromoethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with biomolecules, which can alter their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing heterocycles, such as:
- 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
- 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) apart is its unique structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules.
Properties
CAS No. |
658702-38-6 |
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Molecular Formula |
C18H18B2O4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2 |
InChI Key |
MIGLUYYNTUIIKA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OCCO4 |
Origin of Product |
United States |
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